![molecular formula C22H19N3O3S B2983170 6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione CAS No. 902503-31-5](/img/new.no-structure.jpg)
6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the quinazoline class, which is known for its diverse biological activities and potential therapeutic applications. The presence of multiple methoxy groups and a phenoxyphenyl moiety contributes to its unique chemical properties and reactivity.
作用机制
Target of Action
Quinazoline derivatives are known to have antiproliferative activities against human cancer cell lines .
Mode of Action
It is known that quinazoline derivatives can inhibit the colony formation and migration of cancer cells . They can also induce apoptosis of cancer cells and cause cell cycle arrest at the G1-phase .
Biochemical Pathways
It is known that quinazoline derivatives can affect various biochemical pathways related to cell proliferation, migration, and apoptosis .
Result of Action
The result of the action of 6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione is the inhibition of the proliferation of cancer cells . It can also induce apoptosis of cancer cells and cause cell cycle arrest at the G1-phase .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione typically involves multiple steps, starting with the formation of the quinazoline core One common approach is the condensation of anthranilic acid with an appropriate amine derivative under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium(VI) oxide or potassium permanganate are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are typically carried out using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of quinazoline-2-thione derivatives.
Reduction: Reduction of the quinazoline ring to form corresponding amines.
Substitution: Introduction of various substituents at different positions on the quinazoline core.
科学研究应用
Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, 6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione has shown potential as a kinase inhibitor. It can interfere with specific signaling pathways, making it useful in studying cellular processes and developing therapeutic agents.
Medicine: In medicine, this compound has been investigated for its antitumor and anti-inflammatory properties. Its ability to modulate enzyme activity makes it a candidate for drug development in the treatment of various diseases.
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity profile make it suitable for a wide range of applications.
相似化合物的比较
6,7-Dimethoxy-N-phenylquinazolin-4-amine: Similar structure but lacks the phenoxyphenyl group.
6,7-Dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine: Similar to the compound but without the thione group.
Uniqueness: The presence of the phenoxyphenyl group and the thione moiety in 6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione distinguishes it from other quinazoline derivatives. These structural features contribute to its enhanced biological activity and specificity.
属性
CAS 编号 |
902503-31-5 |
|---|---|
分子式 |
C22H19N3O3S |
分子量 |
405.47 |
IUPAC 名称 |
6,7-dimethoxy-4-(4-phenoxyanilino)-1H-quinazoline-2-thione |
InChI |
InChI=1S/C22H19N3O3S/c1-26-19-12-17-18(13-20(19)27-2)24-22(29)25-21(17)23-14-8-10-16(11-9-14)28-15-6-4-3-5-7-15/h3-13H,1-2H3,(H2,23,24,25,29) |
InChI 键 |
PVKVWVPOSOSYQU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


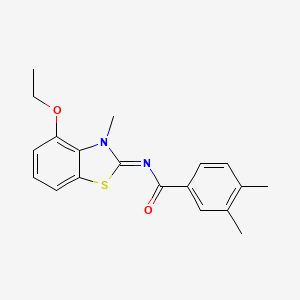
![3-(4-fluorophenyl)-1-methyl-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2983088.png)
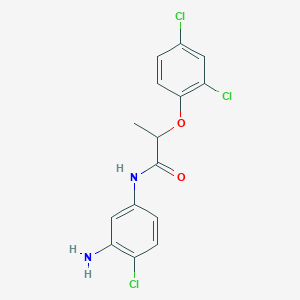
![2-(3,4-dimethoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2983092.png)
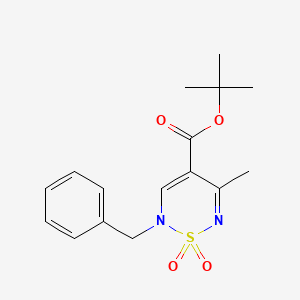
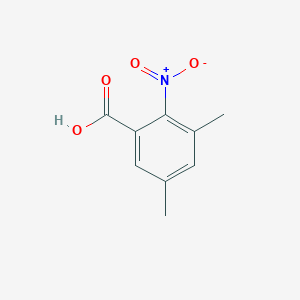
![6,8-dibromo-3-{2-[2-(propan-2-ylidene)hydrazin-1-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2983097.png)
![Ethyl 3-(4-chlorophenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2983098.png)
![3-Methyl-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2983099.png)
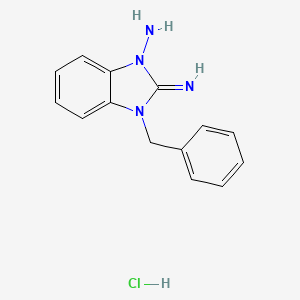
![ethyl 3-({[3-oxo-2-benzothiophen-1(3H)-yliden]methyl}amino)benzenecarboxylate](/img/structure/B2983101.png)
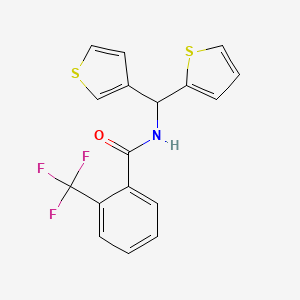
![1-(3,5-dimethylbenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2983103.png)
![2,4,7,8-Tetramethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2983105.png)
